Cas no 90-90-4 (4-Bromobenzophenone)

4-Bromobenzophenone structure
4-Bromobenzophenone structure
Nome do Produto:4-Bromobenzophenone
N.o CAS:90-90-4
MF:C13H9BrO
MW:261.113962888718
MDL:MFCD00000103
CID:81761
PubChem ID:7030

4-Bromobenzophenone Propriedades químicas e físicas

Nomes e Identificadores

    • (4-Bromophenyl)(phenyl)methanone
    • 4-Bromobenzophenone
    • (4-bromophenyl)-phenylmethanone
    • p-Bromobenzophenone
    • Methanone, (4-bromophenyl)phenyl-
    • BENZOPHENONE, 4-BROMO-
    • p-Benzoylbromobenzene
    • USAF DO-3
    • 4-Bromophenyl phenyl ketone
    • (4-bromophenyl)-phenyl-methanone
    • KEOLYBMGRQYQTN-UHFFFAOYSA-N
    • NSC59863
    • 4-bromo-benzophenone
    • 4'-bromobenzophenone
    • 4-benzoylphenylbromide
    • WLN: ER DVR
    • 1-Benzoyl-4-bromobenzene
    • 4-Bromobe
    • (4-Bromophenyl)phenylmethanone (ACI)
    • Benzophenone, 4-bromo- (6CI, 7CI, 8CI)
    • 4-(Phenylcarbonyl)-1-bromobenzene
    • NSC 59863
    • Phenyl(4-bromophenyl)methanone
    • AQ-344/13465024
    • SY048597
    • 4-bromo benzophenone
    • STL426756
    • B1917
    • (4-Bromophenyl)(phenyl)methanone #
    • pBromobenzophenone
    • (4-bromophenyl) -phenyl-methanone
    • DTXSID0075366
    • BRN 1910182
    • BCP21767
    • F14294
    • AKOS004908868
    • pBenzoylbromobenzene
    • Benzophenone, 4bromo
    • (4-bromophenyl)phenyl methanone
    • NS00039377
    • MFCD00000103
    • AS-18606
    • Methanone,(4-bromophenyl)phenyl-
    • NSC-59863
    • DTXCID9048697
    • EN300-177059
    • XJ7EB9BC7F
    • 4-Bromobenzophenone, 98%
    • DB-003461
    • Methanone, (4bromophenyl)phenyl
    • BBL034617
    • 4-07-00-01378 (Beilstein Handbook Reference)
    • CS-W007824
    • EINECS 202-024-9
    • A843671
    • 90-90-4
    • NCIOpen2_002517
    • (4-Bromophenyl)phenylmethanone
    • 4Bromophenyl phenyl ketone
    • (4-Bromophenyl)(phenyl)methanone;p-Bromobenzophenone
    • (4-bromophenyl)-phenyl-methanon
    • SCHEMBL69395
    • MDL: MFCD00000103
    • Inchi: 1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
    • Chave InChI: KEOLYBMGRQYQTN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(Br)=CC=1)C1C=CC=CC=1
    • BRN: 1910182

Propriedades Computadas

  • Massa Exacta: 259.98400
  • Massa monoisotópica: 259.983678
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 213
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 4.1
  • Superfície polar topológica: 17.1
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: White to off white crystalline powder
  • Densidade: 1.4245 (rough estimate)
  • Ponto de Fusão: 80.0 to 83.0 deg-C
  • Ponto de ebulição: 176°C/4mmHg(lit.)
  • Ponto de Flash: 350°C
  • Índice de Refracção: 1.5130 (estimate)
  • Coeficiente de partição da água: Insoluble in water but slightly soluble in other solvents such as ethanol, ether and benzene.
  • PSA: 17.07000
  • LogP: 3.68010

4-Bromobenzophenone Informações de segurança

  • Declaração de perigo: H302-H315-H319-H335
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S37/39-S26
  • RTECS:DJ0350000
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Sealed in dry,Room Temperature

4-Bromobenzophenone Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4-Bromobenzophenone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B65130-100g
(4-Bromophenyl)(phenyl)methanone
90-90-4 98%
100g
¥333.0 2022-04-28
eNovation Chemicals LLC
D379854-500g
4-Bromobenzophenone
90-90-4 97%
500g
$775 2024-05-24
TRC
B680613-5g
4-Bromobenzophenone
90-90-4
5g
$ 98.00 2023-04-18
Enamine
EN300-177059-0.05g
(4-bromophenyl)(phenyl)methanone
90-90-4 95%
0.05g
$19.0 2023-09-20
Enamine
EN300-177059-5.0g
(4-bromophenyl)(phenyl)methanone
90-90-4 95%
5g
$26.0 2023-06-08
Apollo Scientific
OR51939-500g
4-Bromobenzophenone
90-90-4 98+%
500g
£180.00 2025-02-20
eNovation Chemicals LLC
D379854-100g
4-Bromobenzophenone
90-90-4 97%
100g
$215 2024-05-24
Key Organics Ltd
AS-18606-10MG
(4-Bromophenyl)(phenyl)methanone
90-90-4 >99%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-18606-100G
(4-Bromophenyl)(phenyl)methanone
90-90-4 >99%
100g
£86.00 2025-02-09
TRC
B680613-500mg
4-Bromobenzophenone
90-90-4
500mg
$ 64.00 2023-04-18

4-Bromobenzophenone Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ;  4.2 h, rt
Referência
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; Liu, Dawei; Xie, Zongbo; Le, Zhanggao; Zhu, Haibo ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

Método de produção 2

Condições de reacção
1.1 Reagents: Oxygen Solvents: Acetone ;  rt
Referência
External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2
Xu, Meng; Ou, Jinhua; Luo, Kejun; Liang, Rongtao; Liu, Jian; et al, Molecules, 2023, 28(7),

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 1450802-38-6 Solvents: Water ;  rt; 65 min, rt
Referência
Application of copper(II) Schiff base complex grafted in the silica network as efficient nanocatalyst in oxidation of alcohols
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz; Eshghi, Hossein, Asian Journal of Chemistry, 2013, 25(6), 3307-3312

Método de produção 4

Condições de reacção
1.1 Solvents: Diethyl ether ,  Butyl ether ;  2.5 h, -30 °C
Referência
Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors
La Regina, Giuseppe; Coluccia, Antonio; Famiglini, Valeria; Pelliccia, Sveva; Monti, Ludovica; et al, Journal of Medicinal Chemistry, 2015, 58(21), 8564-8572

Método de produção 5

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine ,  Iodine Solvents: Water ;  rt; overnight, 80 °C
Referência
A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions
Zhang, Jintang; Wang, Zhentao; Wang, Ye; Wan, Changfeng; Zheng, Xiaoqi; et al, Green Chemistry, 2009, 11(12), 1973-1978

Método de produção 6

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cerium chromium oxide (CeCrO3) Solvents: Dimethyl sulfoxide ,  Water ;  5 min; 5 h, 90 °C
Referência
Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3
Burange, Anand S.; Jayaram, Radha V.; Shukla, Rakesh; Tyagi, Avesh K., Catalysis Communications, 2013, 40, 27-31

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
Referência
Microwave promoted palladium-catalyzed phenylation of aroyl chlorides with sodium tetraphenylborate
Wang, Jin-Xian; Wei, Bangguo; Hu, Yulai; Liu, Zhanxiang; Yang, Yihua, Synthetic Communications, 2001, 31(24), 3885-3890

Método de produção 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  45 min, rt
Referência
Oxidative coupling of α-bromoarylacetonitriles and oxidative decyanation of diarylacetonitriles catalyzed by solid-liquid phase transfer
Zhang, Xin; Hou, Xueling; Han, Fangbin; Ge, Zemei; Cheng, Tieming; et al, Journal of Chinese Pharmaceutical Sciences, 2012, 21(5), 409-415

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium bromide ,  Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 15 °C
Referência
Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts
Sivendran, Nardana ; Belitz, Florian; Sowa Prendes, Daniel; Manu Martinez, Angel; Schmid, Rochus ; et al, Chemistry - A European Journal, 2022, 28(9),

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium sulfide ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  14 h, 1 atm, 80 °C
Referência
Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal Alkenes
Ai, Jing-Jing; Liu, Bei-Bei; Li, Jian; Wang, Fei; Huang, Cheng-Mi; et al, Organic Letters, 2021, 23(12), 4705-4709

Método de produção 11

Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  24 h, 120 °C
Referência
Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer Mechanism
Sueki, Shunsuke ; Matsuyama, Mizuki; Watanabe, Azumi; Kanemaki, Arata; Katakawa, Kazuaki ; et al, European Journal of Organic Chemistry, 2020, 2020(31), 4878-4885

Método de produção 12

Condições de reacção
1.1 Reagents: Alumina ,  Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
Referência
Microwave-assisted cross-coupling reaction of sodium tetraphenylborate with aroyl chlorides on palladium-doped KF/Al2O3
Wang, Jin-Xian; Yang, Yihua; Wei, Bangguo; Hu, Yulai; Fu, Ying, Bulletin of the Chemical Society of Japan, 2002, 75(6), 1381-1382

Método de produção 13

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide ,  Water ;  4.5 h, 90 °C
Referência
Magnetically retrievable MFe2O4 spinel (M = Mn, Co, Cu, Ni, Zn) catalysts for oxidation of benzylic alcohols to carbonyls
Burange, Anand S.; Kale, Sandip R.; Zboril, Radek; Gawande, Manoj B.; Jayaram, Radha V., RSC Advances, 2014, 4(13), 6597-6601

Método de produção 14

Condições de reacção
1.1 Catalysts: 2623973-37-3 Solvents: Benzene-d6 ;  rt → 75 °C; 4 h, 75 °C
Referência
Phosphine-Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium
Boudjelel, Maxime; Sadek, Omar ; Mallet-Ladeira, Sonia; Garcia-Rodeja, Yago; Sosa Carrizo, E. Daiann ; et al, ACS Catalysis, 2021, 11(7), 3822-3829

Método de produção 15

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Water Solvents: Chloroform ;  3 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation
He, Chao; Zhang, Xiaohui; Huang, Ruofeng; Pan, Jing; Li, Jiaqiang; et al, Tetrahedron Letters, 2014, 55(32), 4458-4462

Método de produção 16

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium nitrite ,  Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ;  4.5 h, 60 °C
Referência
Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst
Karimi, Babak; Biglari, Abbass; Clark, James H.; Budarin, Vitaly, Angewandte Chemie, 2007, 46(38), 7210-7213

Método de produção 17

Condições de reacção
1.1 Solvents: 1,2-Dichloroethane ;  2.5 h, rt
Referência
Photocatalyst-free Light-driven Dehydrogenation of Alcohols into Carbonyl Compounds under Mild Conditions
Fan, Qiangwen ; Zhang, Honglei; Ren, Huijun; He, Yanling; Gu, Yuhang; et al, Chemistry - An Asian Journal, 2022, 17(17),

Método de produção 18

Condições de reacção
1.1 Reagents: Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: N-Methyl-2-pyrrolidone ;  6 h, 1 atm, 80 °C
Referência
Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of CO
Chang, Sheng; Jin, Ying; Zhang, Xiu Rong; Sun, Yong Bing, Tetrahedron Letters, 2016, 57(19), 2017-2020

Método de produção 19

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Alumina ;  10 min, rt; 4 min, heated
Referência
Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3
Khurana, Jitender M.; Arora, Reema, ARKIVOC (Gainesville, 2008, (14), 211-215

Método de produção 20

Condições de reacção
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  1 - 2 min, rt
1.2 Reagents: Tetrabutylammonium fluoride ;  rt; rt → 65 °C; 6 h, 65 °C
Referência
Palladium-catalyzed desulfitative C-C cross-coupling reaction of (hetero)aryl thioesters and thioethers with arylsiloxanes
Mehta, Vaibhav Pravinchandra; Sharma, Anuj; Van der Eycken, Erik, Advanced Synthesis & Catalysis, 2008, 350, 2174-2178

4-Bromobenzophenone Raw materials

4-Bromobenzophenone Preparation Products

4-Bromobenzophenone Fornecedores

atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:90-90-4)4-Bromobenzophenone
Número da Ordem:CL15202
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:36
Preço ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
(CAS:90-90-4)4-Bromobenzophenone
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Preço ($):193.0